2-(Methoxymethyl)benzonitrile 2-(Methoxymethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 57991-54-5
VCID: VC3853025
InChI: InChI=1S/C9H9NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3
SMILES: COCC1=CC=CC=C1C#N
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

2-(Methoxymethyl)benzonitrile

CAS No.: 57991-54-5

Cat. No.: VC3853025

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Methoxymethyl)benzonitrile - 57991-54-5

Specification

CAS No. 57991-54-5
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name 2-(methoxymethyl)benzonitrile
Standard InChI InChI=1S/C9H9NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3
Standard InChI Key JMUPRKJXQQILFI-UHFFFAOYSA-N
SMILES COCC1=CC=CC=C1C#N
Canonical SMILES COCC1=CC=CC=C1C#N

Introduction

Chemical Identity and Physicochemical Properties

2-(Methoxymethyl)benzonitrile belongs to the benzonitrile family, distinguished by a methoxymethyl group (-CH2_2OCH3_3) at the second carbon of the benzene ring. Its molecular structure confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Structural and Thermodynamic Data

Critical physicochemical parameters are summarized in Table 1. The compound exhibits a density of 1.05 g/cm3^3 and a boiling point of 222.5°C at standard atmospheric pressure . Its relatively high boiling point compared to simpler benzonitriles (e.g., benzonitrile: 191°C) reflects increased molecular weight and polarizability due to the methoxymethyl substituent. The flash point of 91.4°C classifies it as flammable, necessitating careful handling in industrial settings .

Table 1: Physicochemical properties of 2-(Methoxymethyl)benzonitrile

PropertyValue
Molecular formulaC9H9NO\text{C}_9\text{H}_9\text{NO}
Molecular weight147.174 g/mol
Density1.05 g/cm3^3
Boiling point222.5°C at 760 mmHg
Flash point91.4°C
Refractive index1.52
LogP (octanol-water)1.70

The partition coefficient (LogP) of 1.70 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . This property is leveraged in drug design, where balanced hydrophobicity enhances bioavailability.

Synthetic Methodologies

Industrial and laboratory-scale syntheses of 2-(Methoxymethyl)benzonitrile employ multistep routes involving functional group transformations and regioselective reactions.

Industrial Production

A patented process (U.S. Patent 6,648,923) outlines the synthesis of 2-methoxymethyl-1,4-benzenediamine derivatives via reductive amination . The sequence begins with the selective methylation of 2-hydroxymethylphenol (I-a) to yield 2-methoxymethylphenol (II-a), achieving >90% yield under optimized conditions . Subsequent nitrosation using sodium nitrite and sulfuric acid generates the quinone monoxime intermediate (III-a), which undergoes reductive amination with amines and reducing agents (e.g., NaBH4_4) to form the target diamines .

Table 2: Key steps in the synthesis of 2-methoxymethylbenzene derivatives

StepReagents/ConditionsYield
Methylation of I-aCH3_3I, K2_2CO3_3, DMF, 80°C92%
Nitrosation of II-aNaNO2_2, H2_2SO4_4, H2_2O85%
Reductive aminationR-NH2_2, NaBH4_4, MeOH78-88%

Laboratory-Scale Approaches

Alternative routes include the diazotization of o-anisidine followed by cyanide substitution. Reaction of the diazonium salt with lead cyanide in benzene yields 2-(Methoxymethyl)benzonitrile after steam distillation and purification. This method, though less atom-economical, remains valuable for small-scale applications requiring high purity.

Spectroscopic Characterization

Advanced analytical techniques confirm the structural integrity and purity of synthesized batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H NMR (CDCl3_3, 400 MHz) exhibits characteristic signals:

  • Aromatic protons: δ 7.38–7.51 (multiplet, 4H, Ar-H)

  • Methoxymethyl group: δ 4.47 (s, 2H, -CH2_2O-), δ 3.37 (s, 3H, -OCH3_3)

13^{13}C NMR data further corroborate the structure, with a nitrile carbon at δ 118.9 ppm and methoxy carbon at δ 56.2 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C≡N stretch: 2225 cm1^{-1}

  • C-O-C asymmetric stretch: 1235 cm1^{-1}

  • Aromatic C-H bend: 755 cm1^{-1}

Applications in Medicinal Chemistry

Emerging research highlights the compound’s utility as a pharmacophore in adenosine receptor (AR) antagonists.

Dual A2A_{2A}2A/A2B_{2B}2B Antagonists

Structural analogs of 2-(Methoxymethyl)benzonitrile, such as triazole-pyrimidine-methylbenzonitrile hybrids, exhibit nanomolar potency against A2A_{2A} and A2B_{2B} receptors . Compound 7i (derived from this scaffold) demonstrates an IC50_{50} of 14.12 nM against A2B_{2B} AR and enhances IL-2 production in T-cells, surpassing the efficacy of clinical candidate AB928 . Molecular docking studies attribute this activity to hydrophobic interactions with residues Tyr271^{271} and Leu249^{249} in the receptor binding pocket .

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